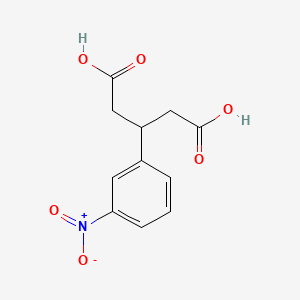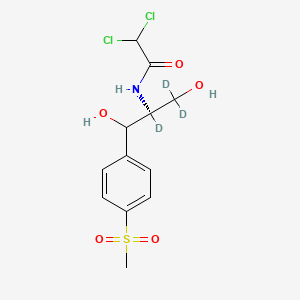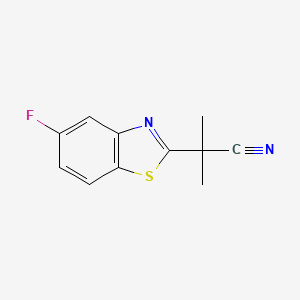
2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile is an organic compound belonging to the class of benzothiazoles. These compounds contain a benzene ring fused to a thiazole ring, which is a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom . The presence of a fluorine atom at the 5-position of the benzothiazole ring and a nitrile group at the 2-position of the propanenitrile moiety makes this compound unique and potentially useful in various scientific research applications.
Preparation Methods
The synthesis of 2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile typically involves the reaction of 5-fluoro-1,3-benzothiazole with appropriate nitrile-containing reagents under specific conditions. One common method involves the reaction of 5-fluoro-1,3-benzothiazole with 2-bromo-2-methylpropanenitrile in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The fluorine atom in the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Scientific Research Applications
2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and as a precursor for the preparation of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antitumor activities.
Mechanism of Action
The mechanism of action of 2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the inhibition or activation of certain biological processes. For example, it has been shown to inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
2-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile can be compared with other similar compounds, such as:
2-(5-Fluoro-1,3-benzothiazol-2-yl)acetonitrile: This compound has a similar structure but lacks the methyl group at the 2-position of the propanenitrile moiety.
4-(5-Fluoro-1,3-benzothiazol-2-yl)-2-methylaniline: This compound has an aniline group instead of a nitrile group, which may result in different chemical and biological properties.
2-(5-Fluoro-1,3-benzothiazol-2-yl)ethan-1-amine dihydrochloride: This compound contains an amine group instead of a nitrile group, which can affect its reactivity and applications.
The unique combination of the fluorine atom, benzothiazole ring, and nitrile group in this compound makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H9FN2S |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
2-(5-fluoro-1,3-benzothiazol-2-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C11H9FN2S/c1-11(2,6-13)10-14-8-5-7(12)3-4-9(8)15-10/h3-5H,1-2H3 |
InChI Key |
VDDWRZHOLRKPHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=NC2=C(S1)C=CC(=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,5-difluorophenyl)methyl]-2-methyl-3-oxo-N-[(2,4,6-trifluorophenyl)methyl]-1,4-benzothiazine-6-carboxamide](/img/structure/B13837786.png)
![(Z)-13-[(2R,3S)-3-pentyloxiran-2-yl]tridec-8-enoic acid](/img/structure/B13837793.png)
![2-[1,2,2-Tris(1,3-benzothiazol-2-yl)ethyl]-1,3-benzothiazole](/img/structure/B13837804.png)
![1-Allyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B13837813.png)
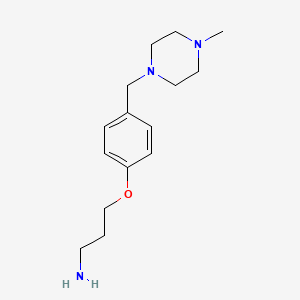
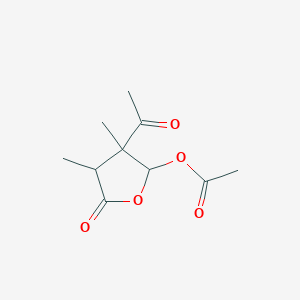
![Rhodium,bis(acetonitrile)tetrakis[m-[methyl 2-(oxo-ko)-4-oxazolidinecarboxylato-kn3]]di-,(rh-rh),stereoisomer(9ci)](/img/structure/B13837829.png)
![2-(3-(1-Oxo-1H-pyrrolo[2,1-c][1,4]oxazin-3-yl)propyl)isoindoline-1,3-dione](/img/structure/B13837841.png)
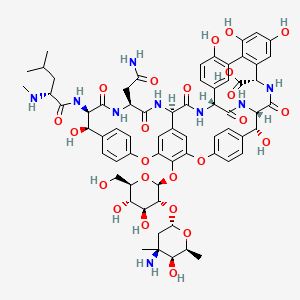
![(4S)-4-[[2-[4-(dimethylamino)-1-[3-[2-(dimethylamino)ethyl]-5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-2-yl]butyl]-3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]methyl]-1,3-oxazolidin-2-one](/img/structure/B13837853.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecan-11-one](/img/structure/B13837854.png)
